Cyclohexylammonium hydrogen sulfate
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Overview
Description
Cyclohexylammonium hydrogen sulfate is an organic compound with the chemical formula C₆H₁₅NO₄S. It is a salt formed from cyclohexylamine and sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylammonium hydrogen sulfate can be synthesized through the reaction of cyclohexylamine with sulfuric acid. The reaction typically involves the gradual addition of sulfuric acid to a solution of cyclohexylamine under controlled temperature conditions to prevent overheating and ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cyclohexylamine and sulfuric acid, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and drying, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced to cyclohexylamine.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclohexanone and other oxidized derivatives.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Cyclohexylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in the study of enzyme kinetics and as a buffer in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexylammonium hydrogen sulfate involves its interaction with various molecular targets. In biological systems, it can act as a proton donor or acceptor, influencing enzyme activity and metabolic pathways. The sulfate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine sulfate
- Cyclohexylammonium chloride
- Cyclohexylammonium nitrate
Uniqueness
Cyclohexylammonium hydrogen sulfate is unique due to its specific combination of cyclohexylamine and sulfuric acid, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
cyclohexylazanium;hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDUGERAJGGXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19834-02-7, 17911-61-4 |
Source
|
Details | Compound: Cyclohexanamine, sulfate (2:1) | |
Record name | Sulfuric acid, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19834-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Cyclohexanamine, sulfate (2:1) | |
Record name | Cyclohexanamine, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17911-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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